
(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carbohydrazide group. The presence of the nitro group attached to the benzylidene moiety would contribute to the electron-withdrawing nature of this compound, potentially affecting its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group. This could make the compound more susceptible to nucleophilic attack .
科学的研究の応用
- Schiff bases and their metal complexes have been investigated for their antimicrobial properties. The presence of the azomethine group in these compounds allows them to coordinate with various metal ions, enhancing their biological activity .
- Researchers have synthesized Schiff base derivatives and evaluated their antibacterial effects against pathogens such as Escherichia coli, Bacillus cereus, Klebsiella pneumonia, and Staphylococcus aureus .
- Schiff bases serve as privileged ligands due to their chelating properties. Their ability to coordinate with transition, lanthanide, and actinide ions makes them valuable in analytical chemistry .
Antimicrobial Activity
Analytical Chemistry
Coordination Chemistry
作用機序
Safety and Hazards
Again, without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions. It’s also worth noting that the nitro group can be explosive under certain conditions, so care should be taken when handling this compound .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde in the presence of a base to form the Schiff base, which is then reduced to the corresponding hydrazone using a reducing agent. The final step involves the isomerization of the hydrazone to the (E)-isomer using an acid catalyst.", "Starting Materials": [ "4-methyl-1H-pyrazole-5-carbohydrazide", "3-nitrobenzaldehyde", "Base (e.g. NaOH, KOH)", "Reducing agent (e.g. NaBH4, LiAlH4)", "Acid catalyst (e.g. HCl, H2SO4)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold solvent to obtain the Schiff base.", "Step 4: Dissolve the Schiff base in a suitable solvent (e.g. ethanol, methanol) and add a reducing agent (1.2 equiv).", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the hydrazone.", "Step 8: Dissolve the hydrazone in a suitable solvent (e.g. ethanol, methanol) and add an acid catalyst (e.g. HCl, H2SO4).", "Step 9: Stir the reaction mixture at room temperature for several hours until the isomerization is complete.", "Step 10: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the (E)-isomer of the final product." ] } | |
CAS番号 |
306758-96-3 |
製品名 |
(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide |
分子式 |
C18H15N5O3 |
分子量 |
349.35 |
IUPAC名 |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChIキー |
LTWCYGLURJMHGZ-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



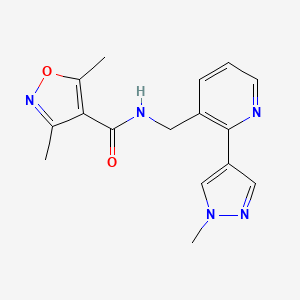
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
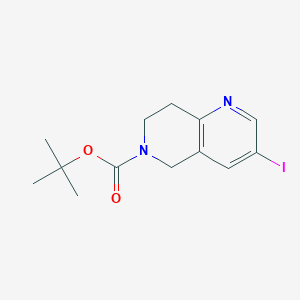
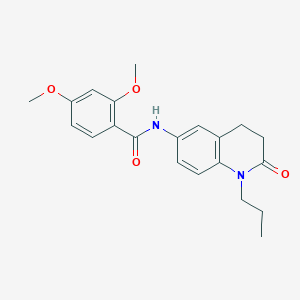
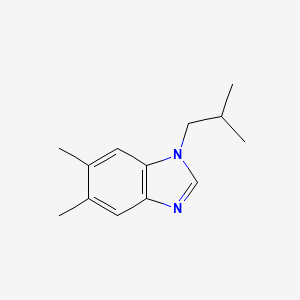
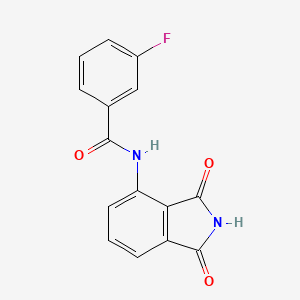
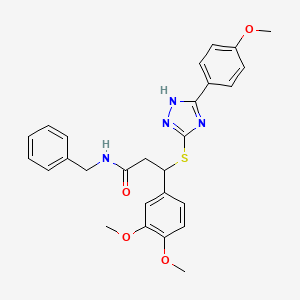
![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)

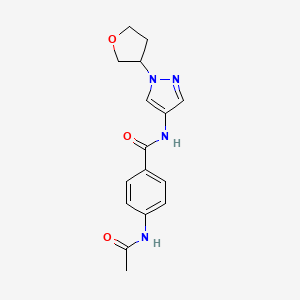
![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)